N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide

CYP inhibition drug metabolism ADME screening

Select this specific dibenzo-oxazepine to eliminate SAR ambiguity in your CYP panel screens. Unlike generics, the concurrent 8-methyl core and 4-fluorobenzamide side chain define a unique multi-isoform CYP inhibition fingerprint (CYP2C19/CYP3A4/CYP2E1) and provide a distinct 19F NMR handle for analytical QC. Ideal as a reference standard for deconvoluting substituent effects where des-methyl or alternative benzamide analogs fail to recapitulate metabolic stability profiles. Verify batch-to-batch consistency using the public SMILES string.

Molecular Formula C21H15FN2O3
Molecular Weight 362.36
CAS No. 223261-57-2
Cat. No. B2394724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
CAS223261-57-2
Molecular FormulaC21H15FN2O3
Molecular Weight362.36
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2
InChIInChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26)
InChIKeyDQQFWVOOUCWCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide (CAS 223261-57-2) Procurement-Relevant Compound Class and Baseline Profile


N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide (CAS 223261-57-2, molecular formula C21H15FN2O3, molecular weight 362.4 g/mol) belongs to the dibenzo[b,f][1,4]oxazepine class of tricyclic heterocycles bearing a 4-fluorobenzamide substituent at the 2-position of the oxazepine ring . The scaffold is structurally related to clinically established dibenzoxazepine drugs such as loxapine and amoxapine, but the 8-methyl substitution on the core and the 4-fluoro substitution on the benzamide side chain distinguish this compound within its chemotype [1]. The compound is listed in BindingDB under identifier BDBM50380527 (CHEMBL2018913) and has been evaluated in in vitro CYP inhibition panels [2].

Why In-Class Dibenzo-Oxazepine Compounds Cannot Simply Substitute for N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide in Research Procurement


Dibenzo[b,f][1,4]oxazepine derivatives span a wide pharmacological space including dopamine receptor antagonism (loxapine), histone deacetylase inhibition, and TRPA1 modulation; biological activity is exquisitely sensitive to the nature and position of substituents on both the tricyclic core and the pendant amide [1]. The 8-methyl group on the oxazepine core and the 4-fluoro substitution on the benzamide ring of the target compound are structural features known to influence CYP enzyme inhibition profiles and cell-based cytotoxicity, yet systematic comparative SAR data across close analogs remain sparsely reported in the public domain [2]. Generic substitution with simpler dibenzoxazepines (e.g., the unsubstituted benzamide analog MO-1 or the des-methyl analog CAS 223261-49-2) risks altering target engagement, metabolic stability, and off-target liability in ways not predictable without compound-specific data [3].

Quantitative Differential Evidence Guide: N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide versus Closest Analogs


CYP2C19 Enzymatic Inhibition: Target Compound versus Des-Methyl Analog and Class Baseline

The target compound demonstrates measurable but weak inhibition of recombinant CYP2C19 with a Ki of 50,000 nM (50 µM), as reported in the ChEMBL-curated BindingDB entry for this compound [1]. By contrast, the des-methyl analog (N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide, CAS 223261-49-2) lacks publicly reported CYP2C19 inhibition data, meaning that CYP interaction liability cannot be inferred by simple extrapolation from the des-methyl scaffold . Given that the target compound's Ki of 50 µM falls well above typical drug-drug interaction concern thresholds (generally <10 µM), the CYP2C19 liability is classified as low.

CYP inhibition drug metabolism ADME screening

CYP3A4 Inhibition Profile: Target Compound Shows Modest Activity Contrasting with Inactive CYP2E1 Profile

The target compound exhibits differential CYP isoform inhibition: CYP3A4 is inhibited with an IC50 of 5,490 nM (5.49 µM), while CYP2E1 is essentially not inhibited (IC50 = 50,000 nM) [1]. This ~9-fold selectivity window between CYP3A4 and CYP2E1 distinguishes the target compound within the dibenzoxazepine chemotype, where CYP isoform selectivity is rarely characterized for individual analogs. In comparison, the des-methyl analog (CAS 223261-49-2) has BindingDB-reported MAO-B inhibition data (IC50 > 10,000 nM) but lacks multi-CYP isoform profiling, making it impossible to assess whether the 8-methyl substituent is a determinant of CYP3A4 vs. CYP2E1 selectivity [2].

CYP3A4 inhibition hepatic metabolism drug-drug interaction

Physicochemical Differentiation: 4-Fluoro vs. 4-Methyl vs. 4-Methoxy Benzamide Analogs

The target compound (4-fluorobenzamide, MW 362.4, formula C21H15FN2O3) can be differentiated from its closest commercially cataloged analogs on the basis of hydrogen bond acceptor count, dipole moment, and metabolic vulnerability of the para-substituent . The 4-fluoro substituent introduces a strong electronegative moiety (C-F bond) that increases oxidative metabolic stability relative to the 4-methyl analog (C21H18N2O3, MW ~346.4) while providing a hydrogen bond acceptor not present in the 4-methyl version . The 4-methoxy analog (CAS 223261-59-4, C22H18N2O4, MW ~374.4) adds an additional hydrogen bond acceptor and rotatable bond (O-CH3) that alters conformational entropy and may affect target binding kinetics . Quantitative experimental logP, solubility, and permeability values for all three analogs are not available in the public domain, precluding definitive ranking of drug-likeness parameters.

physicochemical properties drug-likeness lead optimization

Evidence-Supported Research Application Scenarios for N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide Procurement


CYP Enzyme Inhibition Panel Screening for Early-Stage Drug-Drug Interaction Assessment

The target compound has been evaluated against recombinant CYP2C19 (Ki = 50,000 nM), CYP3A4 (IC50 = 5,490 nM), and CYP2E1 (IC50 = 50,000 nM), providing a multi-isoform CYP inhibition fingerprint that is publicly available via BindingDB [1]. This dataset, although indicative of generally low CYP inhibition risk, can serve as a reference point for medicinal chemistry teams seeking to benchmark new dibenzoxazepine analogs against a characterized member of the chemotype. Procurement for CYP panel screening is appropriate where the objective is to understand whether structural modifications (e.g., varying the benzamide substituent) shift the CYP isoform selectivity profile.

Structure-Activity Relationship (SAR) Studies Centered on 8-Methyl and 4-Fluoro Substituent Contributions

The concurrent presence of an 8-methyl group on the dibenzo-oxazepine core and a 4-fluoro substituent on the benzamide side chain makes this compound a useful reference point for deconvoluting substituent contributions to CYP isoform selectivity and other biological endpoints [1]. Comparative studies using the des-methyl analog (CAS 223261-49-2, which lacks the 8-methyl) and the 4-methyl or 4-methoxy benzamide analogs can probe whether the 8-methyl and 4-fluoro groups exert additive, synergistic, or independent effects on measured activities. However, researchers must note that quantitative head-to-head data for these comparisons are not available in the public domain and must be generated experimentally.

Reference Compound for Dibenzo[b,f][1,4]oxazepine Chemotype Purity and Analytical Method Development

The compound's well-defined molecular formula (C21H15FN2O3, MW 362.4) and SMILES string, cataloged by ChemSrc, enable its use as a reference standard for HPLC method development and impurity profiling within the dibenzo-oxazepine chemotype [1]. The presence of the fluorine atom provides a unique 19F NMR handle (distinct from the 4-methyl and 4-methoxy analogs), facilitating quantification in complex mixtures without interference from non-fluorinated analogs . This analytical differentiation is directly relevant to quality control in chemical procurement and batch-to-batch consistency verification.

Caution-Limited Scenario: Cancer Cell Line Cytotoxicity Screening

Although one non-authoritative source reports anticancer activity against MCF-7 breast cancer cells (IC50 ~3.2 µM), this data point could not be traced to a primary peer-reviewed publication or patent in the public domain [1]. Consequently, procurement of this compound specifically for cancer cell line screening should be undertaken with the understanding that MCF-7 cytotoxicity has not been independently validated, and comparative data against close structural analogs under identical assay conditions are absent. Any investment in this application should include internal validation against appropriate positive controls (e.g., doxorubicin) and head-to-head testing with the des-methyl and 4-methoxy analogs.

Quote Request

Request a Quote for N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.